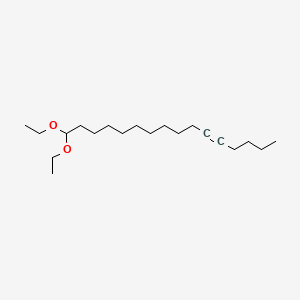
2,4-Dinitrophenyl pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenyl pentanoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a pentanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl pentanoate typically involves the esterification of 2,4-dinitrophenol with pentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2,4-Dinitrophenyl pentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and pentanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl pentanoate.
Hydrolysis: 2,4-dinitrophenol and pentanoic acid.
科学的研究の応用
2,4-Dinitrophenyl pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a biochemical tool for studying metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 2,4-Dinitrophenyl pentanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkage can undergo hydrolysis, releasing 2,4-dinitrophenol, which can act as an uncoupler of oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient, affecting ATP production and cellular energy metabolism.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester linkage.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of an ester.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Uniqueness
2,4-Dinitrophenyl pentanoate is unique due to its ester linkage, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the pentanoate group also influences its solubility and interaction with biological molecules, making it a valuable compound for specific research and industrial purposes.
特性
CAS番号 |
70531-25-8 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) pentanoate |
InChI |
InChI=1S/C11H12N2O6/c1-2-3-4-11(14)19-10-6-5-8(12(15)16)7-9(10)13(17)18/h5-7H,2-4H2,1H3 |
InChIキー |
UMAFKYBFJFIDSG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


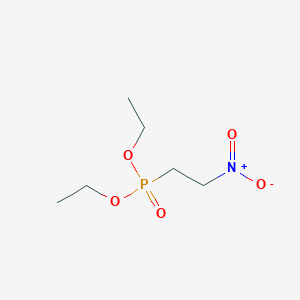
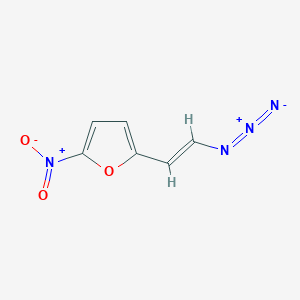



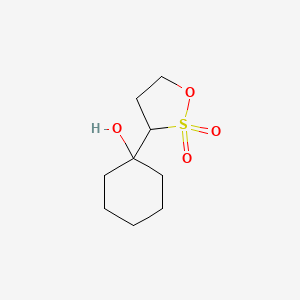

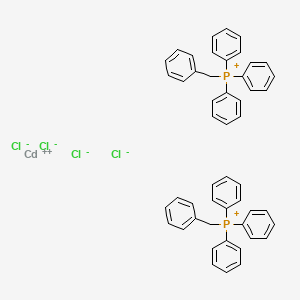
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)

